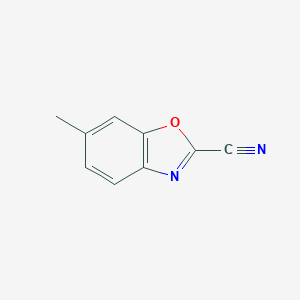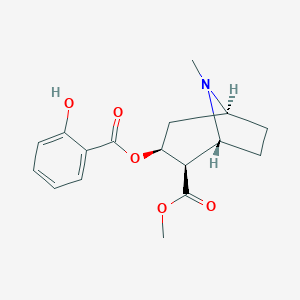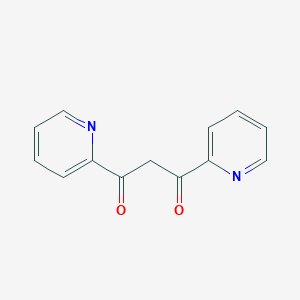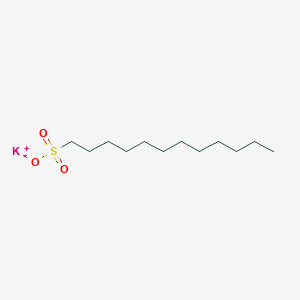
2-Cyano-6-methylbenzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-6-methylbenzoxazole (CMBO) is a heterocyclic compound that belongs to the family of benzoxazoles. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMBO is synthesized using various methods, and it exhibits diverse biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-Cyano-6-methylbenzoxazole is not fully understood. However, it has been suggested that 2-Cyano-6-methylbenzoxazole may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It may also induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Cyano-6-methylbenzoxazole has been shown to exhibit diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of certain viruses. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyano-6-methylbenzoxazole in lab experiments is its potential for use as a fluorescent probe for detecting reactive oxygen species in cells. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-Cyano-6-methylbenzoxazole. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of interest is its use as a fluorescent probe for detecting reactive oxygen species in cells. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyano-6-methylbenzoxazole and its potential side effects.
Métodos De Síntesis
There are several methods for synthesizing 2-Cyano-6-methylbenzoxazole. One of the most common methods involves the reaction of 2-aminobenzoic acid with acetic anhydride, followed by the addition of potassium cyanide and methyl iodide. The resulting product is purified using column chromatography, yielding pure 2-Cyano-6-methylbenzoxazole.
Aplicaciones Científicas De Investigación
2-Cyano-6-methylbenzoxazole has been widely studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
Propiedades
Número CAS |
137426-78-9 |
|---|---|
Nombre del producto |
2-Cyano-6-methylbenzoxazole |
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
6-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,1H3 |
Clave InChI |
YELVSUFJOUNVNH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C#N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(O2)C#N |
Sinónimos |
2-Benzoxazolecarbonitrile, 6-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















